REACTION_CXSMILES
|
[I:1]I.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:15]=[C:14]([C:16]([O:18][CH3:19])=[O:17])[N:13]([CH3:20])[N:12]=2)=[CH:7][CH:6]=1>CCO.S([O-])([O-])(=O)=O.[Ag+2]>[I:1][C:15]1[C:11]([C:8]2[CH:7]=[CH:6][C:5]([O:4][CH3:3])=[CH:10][CH:9]=2)=[N:12][N:13]([CH3:20])[C:14]=1[C:16]([O:18][CH3:19])=[O:17] |f:3.4|
|
Name
|
|
Quantity
|
0.106 mL
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
405.8 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NN(C(=C1)C(=O)OC)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
640 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred vigorously for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a plug of Celite®
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with EtOAc (20 mL)
|
Type
|
WASH
|
Details
|
washed with satd Na2SO3 (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 20% EtOAc in hexanes over 2394 mL)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NN(C1C(=O)OC)C)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |